molecular formula C20H16ClNO2 B4733469 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide

2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide

Cat. No. B4733469
M. Wt: 337.8 g/mol
InChI Key: GDCUJGFDBJYNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCA belongs to the class of selective estrogen receptor modulators (SERMs) and has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer effects in breast, prostate, and ovarian cancer cell lines. 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide acts as a SERM and binds to estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors. 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide has neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide acts as a SERM and selectively binds to estrogen receptors. It has both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type. In estrogen-dependent tumors, 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide acts as an antagonist and inhibits the growth of cancer cells. In other tissues, such as bone and cardiovascular tissue, 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide acts as an agonist and has beneficial effects.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide also has beneficial effects on bone and cardiovascular tissue. It has been found to increase bone density and reduce the risk of fractures in animal models of osteoporosis. 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide has also been shown to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide in lab experiments is its high purity and ease of synthesis. 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide is also stable under a wide range of conditions, making it suitable for long-term storage. One limitation of using 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

For research include the development of 2-(4-biphenylyloxy)-N-(3-chlorophenyl)acetamide derivatives with improved properties and the investigation of its potential therapeutic applications in other diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-17-7-4-8-18(13-17)22-20(23)14-24-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUJGFDBJYNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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